

The Discovery and History of Human Cathelicidin LL-37: A Technical Guide

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Compound of Interest

Compound Name: **LL-37 FK-13**

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An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and core scientific findings related to the human cathelicidin antimicrobial peptide, LL-37. As the sole cathelicidin in humans, LL-37 is a critical component of the innate immune system, demonstrating a broad spectrum of antimicrobial and immunomodulatory activities. This document details the initial identification of its precursor, hCAP-18, and the subsequent isolation and characterization of the mature LL-37 peptide. Key experimental protocols for its synthesis, expression, and functional analysis are outlined. Quantitative data on its antimicrobial efficacy and cytotoxicity are presented in structured tables for comparative analysis. Furthermore, the intricate signaling pathways through which LL-37 exerts its multifaceted effects are visually represented using detailed diagrams. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of immunology, microbiology, and drug development, offering a consolidated repository of foundational knowledge on this pivotal host defense peptide.

Introduction

The innate immune system constitutes the first line of defense against invading pathogens. A key component of this system is a diverse arsenal of antimicrobial peptides (AMPs), which provide a rapid and effective response to microbial threats. Among these, the cathelicidin family of AMPs is of particular interest due to its broad-spectrum antimicrobial activity and its

multifaceted roles in modulating the immune response. In humans, a single cathelicidin gene, CAMP, encodes the protein human Cationic Antimicrobial Protein 18 (hCAP-18). This precursor protein is proteolytically processed to release the mature, biologically active 37-amino acid peptide, LL-37.

This whitepaper traces the historical journey of the discovery of LL-37, from the initial cloning of its precursor to the characterization of the mature peptide. It delves into the key experimental findings that have elucidated its structure, function, and mechanisms of action. Detailed methodologies for seminal experiments are provided to facilitate reproducibility and further investigation. Quantitative data on its biological activities are systematically presented, and its complex signaling pathways are illustrated to provide a clear understanding of its role in health and disease.

The Journey of Discovery: A Historical Timeline

The discovery of LL-37 was a culmination of research efforts in the mid-1990s aimed at identifying novel human antimicrobial peptides.

- 1995: The Precursor's Debut - FALL-39. The story of LL-37 begins with the identification of its precursor. Two independent research groups, while searching for human homologues of other mammalian cathelicidins, cloned a cDNA from human bone marrow that encoded a putative 39-amino acid antimicrobial peptide. This predicted peptide was named FALL-39, based on the first four amino acids of its sequence (Phenylalanine, Alanine, Leucine, Leucine) and its length. The full-length precursor protein was identified as hCAP-18.
- 1996: Isolation of the Mature Peptide - LL-37. The following year, the mature, naturally occurring form of the peptide was isolated from human neutrophils. Structural analysis revealed that the peptide was two amino acids shorter at the N-terminus than the predicted FALL-39, starting with two Leucine residues. Consequently, it was renamed LL-37, reflecting its N-terminal amino acids and its 37-residue length.
- The Processing Enzyme: Proteinase 3. A critical step in the activation of LL-37 is the proteolytic cleavage of the hCAP-18 precursor. This processing was found to be mediated by the serine protease, proteinase 3, which is co-localized with hCAP-18 in the azurophilic granules of neutrophils.

Quantitative Analysis of LL-37's Biological Activities

LL-37 exhibits a potent and broad spectrum of antimicrobial activity against bacteria, fungi, and viruses. Concurrently, its interaction with host cells can lead to cytotoxic effects at higher concentrations. This section presents a summary of quantitative data on these activities.

Antimicrobial Activity

The antimicrobial efficacy of LL-37 is typically quantified by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that prevents visible growth of a microorganism.

Microorganism	Strain	MIC (µg/mL)	MIC (µM)	Reference
Escherichia coli	ATCC 25922	4 - 16	0.9 - 3.6	
Pseudomonas aeruginosa	ATCC 27853	8 - 32	1.8 - 7.1	
Staphylococcus aureus	ATCC 29213	4 - 16	0.9 - 3.6	
Staphylococcus epidermidis	ATCC 12228	4	0.9	
Candida albicans	ATCC 90028	16 - 64	3.6 - 14.2	

Table 1: Minimum Inhibitory Concentrations (MIC) of LL-37 against various microbial strains. The data illustrates the broad-spectrum antimicrobial activity of LL-37.

Cytotoxic Activity

While crucial for host defense, LL-37 can also exhibit cytotoxicity towards mammalian cells, a factor that is critical for its therapeutic potential. The half-maximal inhibitory concentration (IC50) is a common measure of this activity.

Cell Line	Cell Type	IC50 (µM)	Assay	Reference
HaCaT	Human Keratinocytes	> 100	MTT	
HFF	Human Foreskin Fibroblasts	~50	MTT	
A549	Human Lung Carcinoma	> 111	MTT	
MA-104	Monkey Kidney Epithelial	> 50 µg/mL	MTT/Neutral Red	

Table 2: Cytotoxicity of LL-37 on various mammalian cell lines. The data indicates a generally lower toxicity towards host cells compared to its antimicrobial potency.

Key Experimental Protocols

This section provides an overview of the fundamental methodologies employed in the study of LL-37.

Solid-Phase Peptide Synthesis of LL-37

Chemical synthesis is a common method for obtaining pure LL-37 for research purposes.

- **Resin and Amino Acid Preparation:** Rink Amide resin is typically used as the solid support. Fmoc-protected amino acids are used for the synthesis.
- **Chain Assembly:** The peptide chain is assembled on the resin in a stepwise manner, from the C-terminus to the N-terminus, using a peptide synthesizer.
- **Deprotection and Coupling:** In each cycle, the Fmoc protecting group is removed from the N-terminal amino acid, followed by the coupling of the next Fmoc-protected amino acid.
- **Cleavage and Deprotection:** Once the full-length peptide is synthesized, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid, water, and triisopropylsilane).

- Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Verification: The identity and purity of the synthesized peptide are confirmed by mass spectrometry and analytical RP-HPLC.

Recombinant Expression and Purification of hCAP-18

For studies involving the precursor protein, recombinant expression is the method of choice.

- Cloning: The cDNA encoding hCAP-18 is cloned into an appropriate expression vector, such as pET, for expression in *E. coli*.
- Transformation: The expression vector is transformed into a suitable *E. coli* expression strain (e.g., BL21(DE3)).
- Expression: Protein expression is induced, typically by the addition of isopropyl β -D-1-thiogalactopyranoside (IPTG).
- Cell Lysis and Solubilization: The bacterial cells are harvested and lysed. hCAP-18 often forms inclusion bodies, which are then solubilized using denaturing agents like urea or guanidine hydrochloride.
- Refolding: The solubilized protein is refolded into its native conformation by gradually removing the denaturant, often through dialysis.
- Purification: The refolded hCAP-18 is purified using chromatographic techniques such as ion-exchange and size-exclusion chromatography.

In Vitro Cleavage of hCAP-18 by Proteinase 3

This assay is used to study the processing of the precursor protein.

- Reaction Setup: Purified recombinant hCAP-18 is incubated with human neutrophil proteinase 3 in a suitable buffer (e.g., Tris-HCl with NaCl).
- Incubation: The reaction mixture is incubated at 37°C for a defined period.

- **Analysis:** The cleavage products are analyzed by SDS-PAGE or RP-HPLC to detect the generation of LL-37.
- **Confirmation:** The identity of the cleaved peptide can be confirmed by N-terminal sequencing or mass spectrometry.

Chemotaxis Assay

The ability of LL-37 to attract immune cells is a key aspect of its immunomodulatory function.

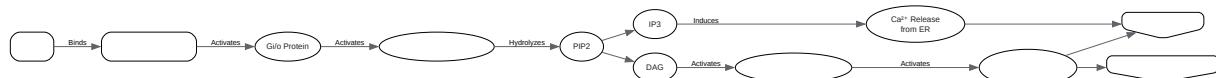
- **Cell Preparation:** Human neutrophils or monocytes are isolated from peripheral blood.
- **Assay Setup:** A chemotaxis chamber (e.g., Boyden chamber) is used, which consists of two compartments separated by a microporous membrane.
- **Loading:** The lower compartment is filled with a solution containing LL-37 at various concentrations, and the isolated cells are placed in the upper compartment.
- **Incubation:** The chamber is incubated at 37°C in a humidified atmosphere with 5% CO₂ to allow cell migration.
- **Quantification:** The number of cells that have migrated through the membrane to the lower compartment is quantified by microscopy or flow cytometry.

Signaling Pathways of LL-37

LL-37 exerts its diverse immunomodulatory effects by interacting with several cell surface receptors and modulating various intracellular signaling pathways.

Formyl Peptide Receptor Like-1 (FPRL1/FPR2) Signaling

LL-37 is a known ligand for FPRL1, a G protein-coupled receptor expressed on various immune cells, including neutrophils, monocytes, and T cells.

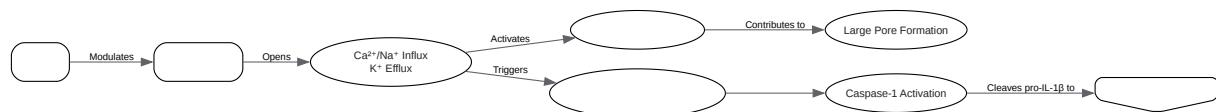


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Caption: LL-37 binding to FPRL1 initiates a signaling cascade leading to chemotaxis and cytokine release.

P2X7 Receptor Signaling

LL-37 can also modulate the activity of the P2X7 receptor, an ATP-gated ion channel involved in inflammation and cell death.

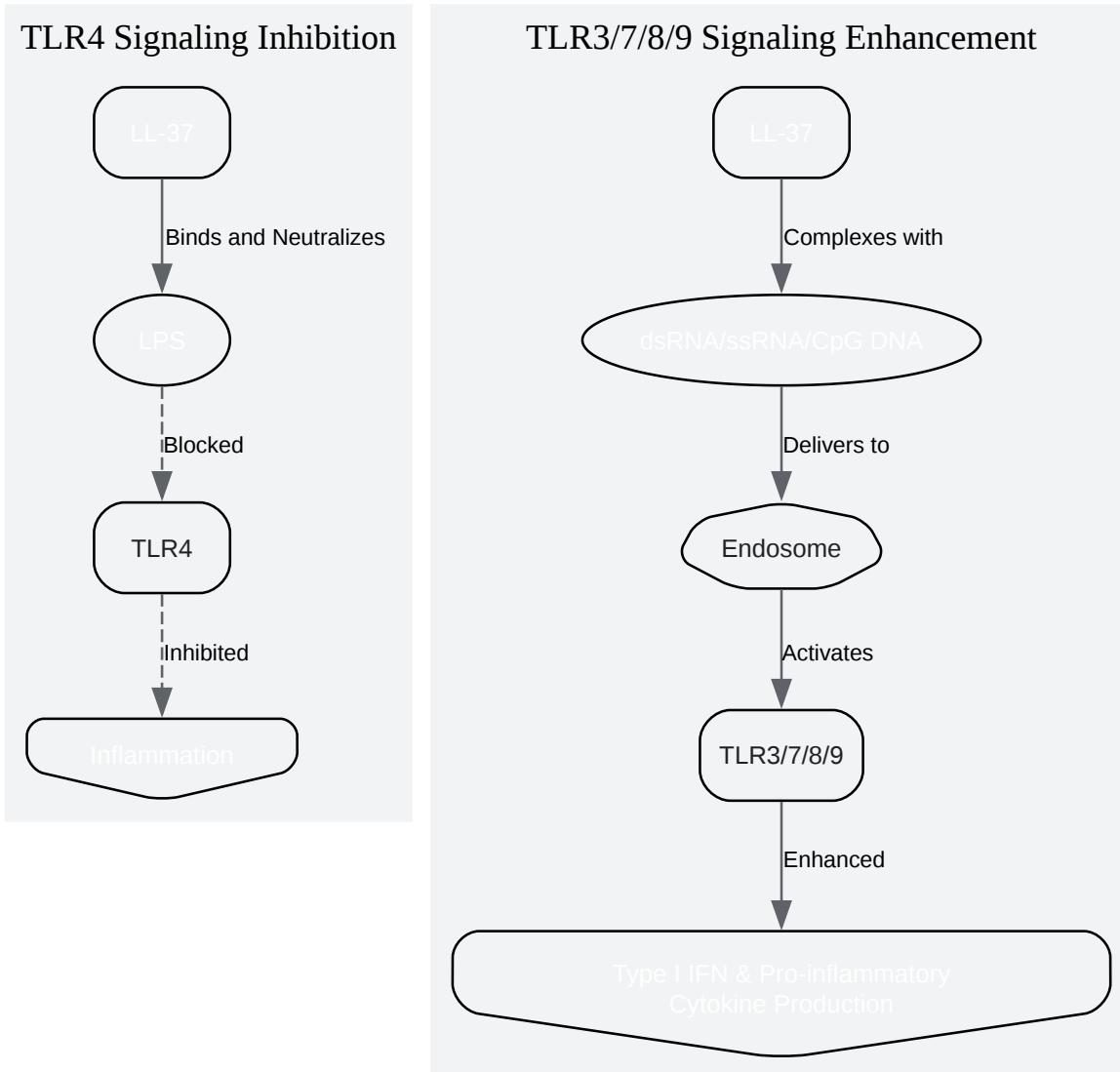


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Caption: LL-37 modulates P2X7 receptor activity, influencing ion flux and inflammasome activation.

Modulation of Toll-Like Receptor (TLR) Signaling

LL-37 exhibits a dual role in modulating TLR signaling. It can inhibit TLR4 signaling by binding to its ligand, lipopolysaccharide (LPS), thereby preventing septic shock. Conversely, it can enhance signaling through TLR3, TLR7/8, and TLR9 by complexing with their respective nucleic acid ligands and facilitating their delivery to endosomal compartments.



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Caption: LL-37 differentially modulates TLR signaling, inhibiting TLR4 while enhancing endosomal TLRs.

Conclusion

The discovery of LL-37 marked a significant milestone in our understanding of human innate immunity. From its initial prediction as FALL-39 to its definitive characterization as LL-37, research has unveiled a molecule with a remarkable repertoire of biological activities. Its potent antimicrobial properties, coupled with its complex immunomodulatory functions, position LL-37

as a central player in host defense. The signaling pathways it engages, including those mediated by FPRL1 and P2X7, and its intricate modulation of TLR responses, highlight the sophistication of the innate immune system.

This technical guide has provided a consolidated overview of the discovery, history, and key experimental data and protocols related to LL-37. The quantitative data on its antimicrobial and cytotoxic activities offer a basis for therapeutic development, while the detailed signaling pathways provide a roadmap for understanding its mechanism of action. As research continues to unravel the full extent of LL-37's roles in health and disease, this foundational knowledge will be invaluable for the development of novel therapeutics for infectious and inflammatory diseases.

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